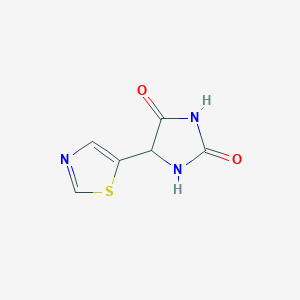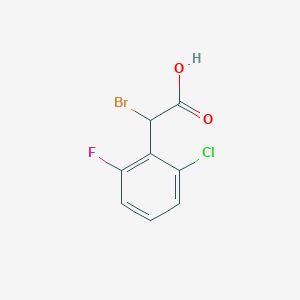![molecular formula C8H9N3S B6598972 5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene CAS No. 933726-49-9](/img/structure/B6598972.png)
5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene, also known as 5T2T3D, is a cyclic hydrocarbon molecule with a sulfur atom at the 5-position. It was first synthesized in the laboratory in 1982 by a research team led by Professor J. W. D. Anderson of the University of Toronto. Since then, it has become an important research tool for scientists studying the properties and applications of sulfur-containing compounds.
Applications De Recherche Scientifique
5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene has a wide range of scientific research applications. It is used as a model compound for studying the properties of sulfur-containing molecules, as well as for exploring the potential applications of such molecules in various fields. For example, this compound has been used to study the effects of sulfur-containing compounds on the growth and metabolism of bacteria, as well as their effects on the environment. Additionally, this compound has been used to study the interactions between sulfur-containing molecules and other molecules, such as proteins.
Mécanisme D'action
The mechanism of action of 5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. For example, this compound is believed to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the enzyme acetylcholinesterase, resulting in an increase in acetylcholine levels. This can lead to increased alertness, improved memory, and improved learning abilities. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, this compound is non-toxic, making it safe to use in experiments involving living organisms. However, this compound also has some limitations. For example, it is not soluble in organic solvents, making it difficult to use in certain experiments. Additionally, its effects on the body are not yet fully understood, making it difficult to predict the results of experiments involving this compound.
Orientations Futures
The potential future directions of 5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene research are numerous. For example, further research could be conducted to better understand the effects of this compound on the body and its potential applications in medicine. Additionally, further research could be conducted to explore the potential environmental applications of this compound, such as its potential use as an insecticide. Furthermore, further research could be conducted to explore the potential applications of this compound in other fields, such as materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of 5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene involves the reaction of 1,3-dibromo-2-methyl-1-propene with thiourea in the presence of sodium hydroxide. The reaction is conducted in an aqueous solution and yields a mixture of this compound and its isomer, 3,5-dithia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene (3T2T3D). The two compounds can be separated by column chromatography.
Propriétés
IUPAC Name |
5-thia-2,7,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-2-9-5-7-6(1)10-8-11(7)3-4-12-8/h3-4,9H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKMMYMJDIEKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C3N2C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


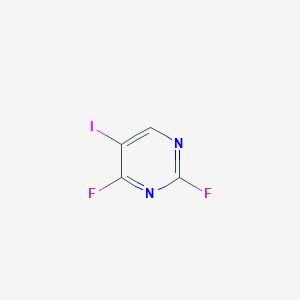
![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)

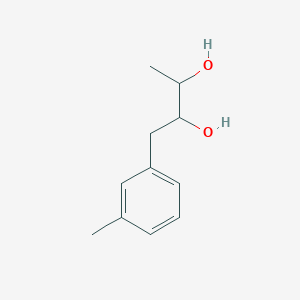
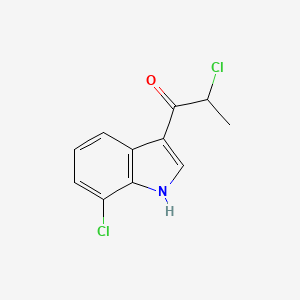
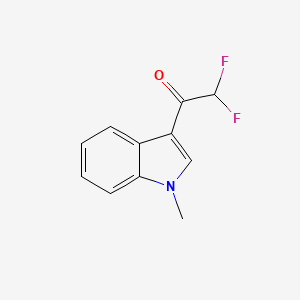
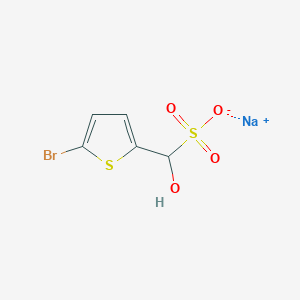
![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
